N-(2-fluorobenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine
Description
N-(2-Fluorobenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine is a guanidine derivative characterized by a 2-fluorobenzenesulfonyl group and a 2-methoxyphenethyl substituent. Guanidine derivatives are known for diverse biological activities, including anti-tumor, anti-hypertensive, and receptor-targeting properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-14-8-4-2-6-12(14)10-11-19-16(18)20-24(21,22)15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H3,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFXYYMYSXUMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine typically involves the reaction of 2-fluorobenzenesulfonyl chloride with N’-[2-(2-methoxyphenyl)ethyl]guanidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzenesulfonyl)-N’-[2-(2-methoxyphenyl)ethyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The guanidine moiety can interact with receptor sites, modulating their function.
Comparison with Similar Compounds
Anti-Tumor Cyanoguanidines
- CHS 828 (N-(6-(4-Chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridylguanidine): Structure: Features a cyanoguanidine core with a pyridyl group and a hexyl chain substituted with 4-chlorophenoxy. Activity: Potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) and NF-κB signaling, with anti-tumor efficacy in preclinical models . Comparison: Unlike the target compound, CHS 828 lacks a sulfonyl group but shares a guanidine core. The fluorobenzenesulfonyl group in the target compound may offer distinct pharmacokinetic advantages, such as improved solubility or metabolic stability.
- Pinacidil (N-Cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine): Structure: Cyanoguanidine with a pyridyl group and a bulky trimethylpropyl substituent. Activity: Potassium channel opener used as an anti-hypertensive . Comparison: The target compound’s methoxyphenethyl group may provide better tissue penetration compared to pinacidil’s hydrophobic substituents.
Thiazolyl- and Pyridyl-Substituted Guanidines
- Compound 29 (N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N''-[4-[N-[2-[N-(4-methoxybenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]guanidine): Structure: Contains a thiazolylmethylthio group and a pyridyl-methoxybenzyl substituent. Properties: Yield (60%), hygroscopic foam, molecular weight 624 g/mol . Comparison: The target compound’s simpler structure (lacking thiazolyl and pyridyl groups) may reduce synthetic complexity while maintaining bioactivity through sulfonyl interactions.
- Compound 31 (N-Cyano-N'-[5-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]pentyl]-N''-[2-[[2-guanidino-4-thiazolyl)methyl]thio]ethyl]guanidine): Structure: Extended pentyl chain and fluorobenzyl group. Properties: Lower yield (29%), melting point 103–105°C . Comparison: The target compound’s methoxyphenethyl group may offer improved solubility over fluorobenzyl substituents.
Methoxyphenyl-Containing Analogs
- N-[2-(2-Methoxyphenyl)ethyl]guanidine sulfate :
- Structure : Shares the 2-methoxyphenethyl group with the target compound but replaces the fluorobenzenesulfonyl group with sulfate.
- Activity : Used in research applications; suppliers list it for receptor studies .
- Comparison : The sulfonyl group in the target compound may enhance receptor binding compared to the sulfate salt.
Chloro- and Methylsulfanyl-Substituted Guanidines
- N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine (CAS 160754-78-9): Structure: Contains chloro and methylsulfanyl groups. Properties: Molecular formula C15H16ClN3S2, purity 95% .
Key Data Table: Structural and Functional Attributes
Biological Activity
N-(2-fluorobenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine is a synthetic compound that has garnered attention for its potential biological activities. This compound contains a sulfonyl group, a guanidine moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
- Molecular Formula : C23H23FN2O5S2
- Molecular Weight : 490.56 g/mol
- IUPAC Name : this compound
- CAS Number : 896328-14-6
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The compound is primarily investigated for its roles in:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
- Enzyme Inhibition : The guanidine structure is known to interact with various enzymes, potentially acting as an inhibitor. Studies have shown its ability to bind to specific targets, altering enzymatic activity and affecting metabolic pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Binding to Receptors or Enzymes : The compound may interact with specific receptors or enzymes, leading to changes in cellular signaling and function.
- Modulation of Gene Expression : Through its interaction with molecular targets, it may influence gene expression patterns associated with cell survival and proliferation.
- Reactive Oxygen Species (ROS) Regulation : It has been suggested that the compound might modulate ROS levels within cells, contributing to its anticancer and anti-inflammatory effects.
Case Studies
-
Anticancer Activity Study :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Findings : The compound demonstrated significant inhibition of cell viability at concentrations above 10 µM, with an IC50 value indicating moderate potency.
-
Anti-inflammatory Study :
- Objective : Evaluation of cytokine production in response to inflammatory stimuli.
- Results : Treatment with the compound reduced TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic use in inflammatory conditions.
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Enzyme Inhibition Study :
- Objective : To determine the inhibitory effects on specific kinases involved in cancer signaling pathways.
- Outcome : The compound showed promising inhibition rates against selected kinases, indicating a need for further exploration in cancer therapy.
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | 490.56 g/mol | Anticancer, Anti-inflammatory | Enzyme inhibition, receptor binding |
| Similar Compound A | 450.00 g/mol | Anticancer | Apoptosis induction |
| Similar Compound B | 470.00 g/mol | Anti-inflammatory | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
